

# An In-depth Technical Guide to 2-Butanethiol (CAS 513-53-1)

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## Compound of Interest

Compound Name: 2-Butanethiol

Cat. No.: B122982

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## Abstract

This technical guide provides a comprehensive overview of **2-butanethiol** (CAS 513-53-1), a versatile organosulfur compound. The document details its chemical and physical properties, synthesis methodologies, key applications in organic synthesis, and essential safety and handling protocols. Particular emphasis is placed on experimental procedures for its synthesis and analysis, including spectroscopic data. While a specific signaling pathway for **2-butanethiol** is not extensively documented in scientific literature, this guide presents a generalized model for the biological activity of volatile sulfur compounds and the principles of thiol-mediated redox signaling, providing a framework for further investigation.

## Chemical and Physical Properties

**2-Butanethiol**, also known as sec-butyl mercaptan, is a colorless liquid with a characteristically strong, unpleasant odor.[1] It is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers.[2] Its volatility and strong odor are key characteristics that influence its applications and handling.[1]

Table 1: Physical and Chemical Properties of **2-Butanethiol**

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>10</sub> S	[3]
Molecular Weight	90.19 g/mol	[3]
CAS Number	513-53-1	[4]
Appearance	Colorless liquid	
Odor	Strong, skunk-like, sulfurous	[5]
Density	0.83 g/cm <sup>3</sup> at 20 °C	[6]
Boiling Point	82-88 °C at 1013 hPa	[6]
Melting Point	-165 °C	[6]
Flash Point	-23 °C	[6]
Vapor Pressure	108 hPa at 25 °C	[6]
Refractive Index	1.436 at 20 °C	[4]
Solubility	Soluble in alcohol; water solubility 1320 mg/L at 20 °C	[2]
pKa	~10	[7]

## Synthesis of 2-Butanethiol

**2-Butanethiol** can be synthesized through several routes, with the reaction of 2-halobutanes with a sulfur source being a common laboratory method. The industrial synthesis often involves the addition of hydrogen sulfide to 2-butene.[4]

### Laboratory Synthesis from 2-Bromobutane and Thiourea

This method provides a reliable route to **2-butanethiol** with good yields and avoids the direct handling of highly toxic hydrogen sulfide gas. The reaction proceeds via the formation of an isothiuronium salt, which is subsequently hydrolyzed under basic conditions to yield the thiol. [7][8]

Step 1: Formation of S-(sec-butyl)isothiuronium bromide

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (e.g., 7.6 g, 0.1 mol) and a phase transfer catalyst such as tetrabutylammonium bromide (e.g., 0.685 g, 2.12 mmol) in water (e.g., 30 mL).
- Heat the mixture to 50 °C with stirring.
- Slowly add 2-bromobutane (e.g., 13.7 g, 0.1 mol) to the reaction mixture.
- Maintain the reaction at 50 °C for 1-8 hours.

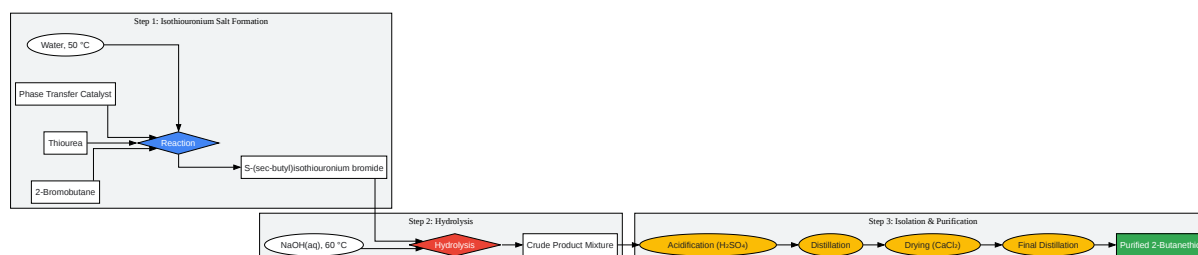
#### Step 2: Hydrolysis of the Isothiuronium Salt

- Increase the temperature of the reaction mixture to 60 °C.
- Slowly add an aqueous solution of sodium hydroxide (e.g., 20 wt%, 12 g NaOH in 48 mL water, 0.3 mol) to the flask.
- Continue stirring at 60 °C for 1.5-8 hours.
- Cool the reaction mixture to room temperature.

#### Step 3: Isolation and Purification of **2-Butanethiol**

- Carefully acidify the reaction mixture to a pH of 1-2 using a 47 wt% aqueous solution of sulfuric acid.
- Set up a distillation apparatus and distill the mixture.
- Collect the fraction boiling at approximately 84 °C.
- Dry the collected organic layer over anhydrous calcium chloride.
- Filter and redistill the liquid to obtain purified **2-butanethiol**.

Note: This protocol is adapted from a patent and should be performed by trained personnel in a well-ventilated fume hood due to the strong odor and flammability of the product.



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Caption: Workflow for the synthesis of **2-butanethiol** from 2-bromobutane.

## Applications in Organic Synthesis

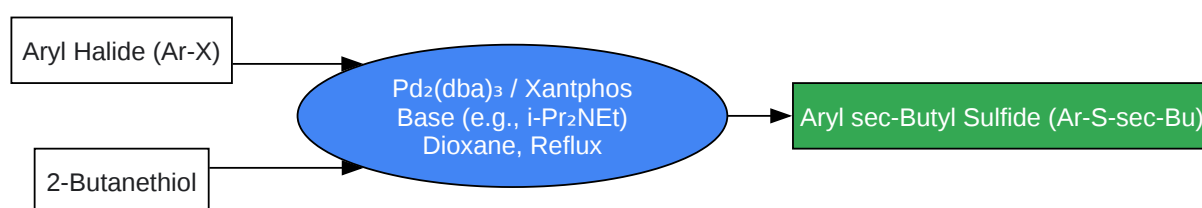
**2-Butanethiol** serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its thiol group.

### Palladium-Catalyzed Thioetherification

A significant application of **2-butanethiol** is in the palladium-catalyzed synthesis of aryl sulfides.<sup>[3]</sup> This reaction forms a carbon-sulfur bond between an aryl halide or triflate and the

thiol. Aryl sulfides are important structural motifs in many pharmaceuticals and agrochemicals.

- In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 mmol), a palladium catalyst such as  $\text{Pd}_2(\text{dba})_3$  (0.02 mmol), and a suitable phosphine ligand like Xantphos (0.04 mmol).
- Add a solvent such as dioxane (5 mL) and a base, for instance, diisopropylethylamine (2.0 mmol).
- Add **2-butanethiol** (1.2 mmol) to the mixture.
- Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired aryl sec-butyl sulfide.



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Caption: Palladium-catalyzed synthesis of aryl sec-butyl sulfides.

## Analytical Methods

The characterization and quantification of **2-butanethiol** are typically performed using chromatographic and spectroscopic techniques.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile sulfur compounds like **2-butanethiol**.

- Sample Preparation: For liquid samples, dilute with a suitable solvent such as dichloromethane. For air or gas samples, solid-phase microextraction (SPME) with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is effective for pre-concentration.[\[9\]](#)
- GC Conditions:
  - Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., Rxi-5Sil, 30 m x 0.25 mm x 0.25  $\mu$ m), is suitable.[\[10\]](#)
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 15 °C/min, and hold for 2 minutes.[\[10\]](#)
  - Injector: Splitless injection at 250 °C.
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 35 to 200.
  - Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.[\[10\]](#)

Table 2: Spectroscopic Data for **2-Butanethiol**

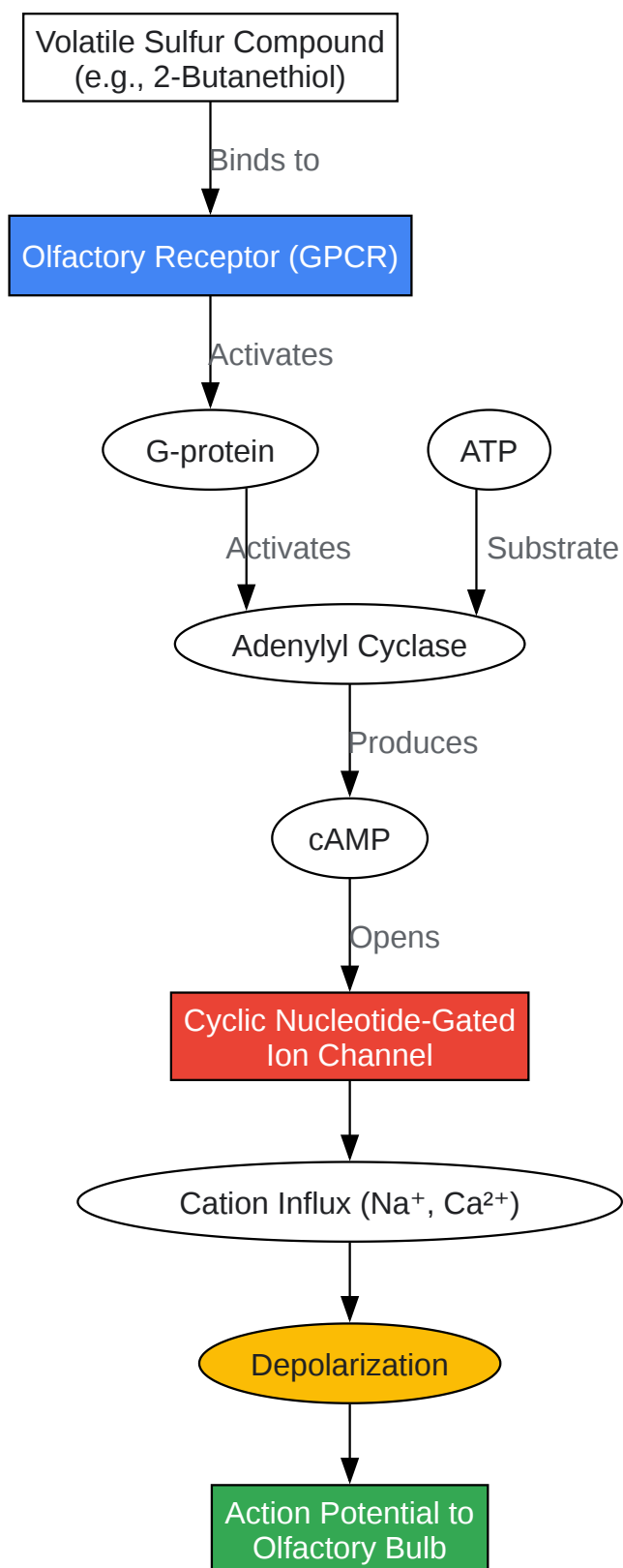
Technique	Key Peaks/Signals	Reference(s)
<sup>1</sup> H NMR (in CCl <sub>4</sub> )	δ (ppm): ~2.8 (m, 1H, -CH-SH), ~1.5 (m, 2H, -CH <sub>2</sub> -), ~1.2 (d, 3H, -CH <sub>3</sub> ), ~0.9 (t, 3H, -CH <sub>3</sub> )	[3]
<sup>13</sup> C NMR	(Predicted) δ (ppm): ~40 (-CH-SH), ~30 (-CH <sub>2</sub> -), ~20 (-CH <sub>3</sub> ), ~10 (-CH <sub>3</sub> )	[4]
FTIR	ν (cm <sup>-1</sup> ): ~2550 (S-H stretch, weak), ~2960 (C-H stretch), ~1460 (C-H bend)	[11]
Mass Spectrometry (EI)	m/z (%): 90 (M <sup>+</sup> ), 61, 57, 41	[4]

## Biological Significance and Signaling Pathways

Direct evidence for a specific signaling pathway involving **2-butanethiol** in drug development or physiological processes is limited. However, as a volatile sulfur compound (VSC) and a thiol, its potential biological activities can be inferred from the known roles of these chemical classes.

## Olfactory Signaling of Volatile Sulfur Compounds

VSCs are potent odorants that are detected by olfactory receptors (ORs) in the nasal cavity.[12] [13] The interaction of a VSC with an OR, which is a G-protein coupled receptor (GPCR), initiates a signaling cascade. This cascade typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the olfactory sensory neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.[14]



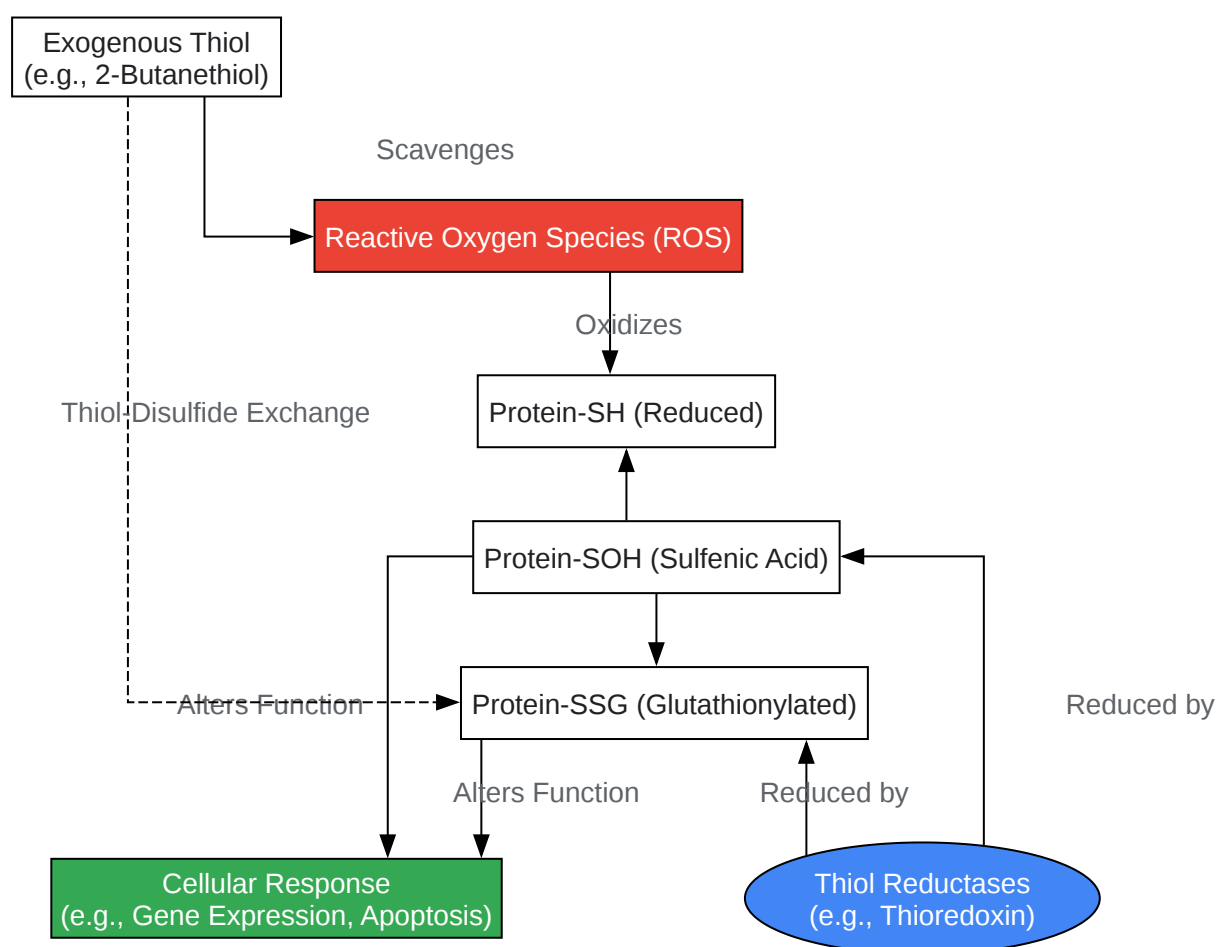
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Caption: Generalized olfactory signaling pathway for VSCs.



## Thiol-Mediated Redox Signaling

The thiol group of **2-butanethiol** can potentially participate in cellular redox signaling. Thiol groups in endogenous molecules like glutathione and cysteine residues in proteins are crucial for maintaining the cellular redox balance and can act as "redox switches".<sup>[15][16]</sup> Reactive oxygen species (ROS) can oxidize thiols to various states (e.g., sulfenic acid, disulfide), which can alter protein function and initiate signaling cascades.<sup>[15][16]</sup> These redox-sensitive pathways are involved in a multitude of cellular processes, including gene expression, apoptosis, and inflammation.<sup>[17][18]</sup> Exogenous thiols could potentially influence these pathways by reacting with ROS or participating in thiol-disulfide exchange reactions.<sup>[19]</sup>



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Caption: General role of thiols in redox signaling pathways.

## Safety and Handling

**2-Butanethiol** is a highly flammable liquid and vapor.[6] It is harmful if swallowed or inhaled and causes skin and eye irritation.[20] Due to its strong and unpleasant odor, it should always be handled in a well-ventilated fume hood.

Table 3: Hazard Information for **2-Butanethiol**

Hazard Statement	GHS Code
Highly flammable liquid and vapor	H225
Causes skin irritation	H315
Causes serious eye irritation	H319
May cause respiratory irritation	H335

### Handling and Storage:

- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- Keep container tightly closed in a cool, dry, and well-ventilated place.
- Ground/bond container and receiving equipment to prevent static discharge.
- Use explosion-proof electrical/ventilating/lighting equipment.
- Wear protective gloves, protective clothing, eye protection, and face protection.
- In case of fire, use dry chemical, CO<sub>2</sub>, or alcohol-resistant foam.

### First Aid Measures:

- Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

- Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water.

## Conclusion

**2-Butanethiol** is a valuable chemical intermediate with well-defined properties and synthetic applications, particularly in the formation of C-S bonds. Its handling requires strict adherence to safety protocols due to its flammability and toxicity. While its direct role in specific biological signaling pathways relevant to drug development is not well-established, its nature as a volatile thiol suggests potential interactions with olfactory receptors and cellular redox systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound. Further investigation into its biological activities may uncover novel applications in the future.

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